molecular formula C19H22N2OS B2844761 2-(1-adamantyl)-N-(1,3-benzothiazol-2-yl)acetamide CAS No. 35871-29-5

2-(1-adamantyl)-N-(1,3-benzothiazol-2-yl)acetamide

Cat. No. B2844761
CAS RN: 35871-29-5
M. Wt: 326.46
InChI Key: CQXRRJQWNWQGEP-UHFFFAOYSA-N
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Description

2-(1-adamantyl)-N-(1,3-benzothiazol-2-yl)acetamide, also known as ABA, is a chemical compound that has been studied extensively for its potential use in scientific research. ABA is a member of the adamantyl family of compounds, which are known for their unique structural properties and potential therapeutic applications. ABA has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In

Scientific Research Applications

Benzothiazoles in Chemotherapeutic Development

Benzothiazole derivatives, including 2-(1-adamantyl)-N-(1,3-benzothiazol-2-yl)acetamide, are recognized for their broad spectrum of biological activities. These compounds have been extensively studied for their antimicrobial, analgesic, anti-inflammatory, and antidiabetic properties. Specifically, 2-arylbenzothiazoles have shown potential as antitumor agents. The structural simplicity of benzothiazole and its derivatives, including the ease of synthesis, facilitates the development of chemical libraries aimed at discovering new therapeutic entities. This exploration has led to several benzothiazole-containing molecules being considered for the treatment of various human diseases, particularly cancer. The increasing relevance of the benzothiazole nucleus in drug discovery highlights its versatile character and capability to act as a ligand to diverse biomolecules, thereby attracting the interest of medicinal chemists toward developing targeted therapies for specific ailments (Kamal, Ali Hussaini Syed, & Malik Mohammed, 2015).

Structural Modifications for Antitumor Activity

Recent advancements have emphasized the significance of structural modifications in benzothiazole scaffolds to develop potent antitumor agents. The promising biological profile, combined with synthetic accessibility, makes benzothiazoles and their conjugates attractive candidates for chemotherapeutic development. Heterocyclic derivatives bearing the benzothiazole moiety have undergone extensive in vitro and in vivo screening, revealing potent anticancer activity. These findings support the potential of benzothiazole derivatives in future drug design and the development of new therapeutic approaches for cancer chemotherapy (Ahmed et al., 2012).

Benzothiazoles in Neurodegenerative Disease Treatment

The rigid adamantane-based scaffold found in 2-(1-adamantyl)-N-(1,3-benzothiazol-2-yl)acetamide and related compounds has been investigated for potential applications in treating neurodegenerative diseases. Adamantane derivatives, such as amantadine and memantine, are already used to manage dementia, Alzheimer's, Parkinson's diseases, and other neurodegenerative conditions. Research suggests that adamantane derivatives with modifications, including those incorporating benzothiazole structures, exhibit pharmacological potentials exceeding those of existing treatments. This review underscores the importance of continuing research in this area, aiming to discover new biochemically active compounds that could offer enhanced therapeutic options for neurodegenerative diseases (Dembitsky, Gloriozova, & Poroikov, 2020).

properties

IUPAC Name

2-(1-adamantyl)-N-(1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2OS/c22-17(21-18-20-15-3-1-2-4-16(15)23-18)11-19-8-12-5-13(9-19)7-14(6-12)10-19/h1-4,12-14H,5-11H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQXRRJQWNWQGEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-adamantyl)-N-(1,3-benzothiazol-2-yl)acetamide

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